(4-Fluorophenyl)diphenylsulfonium

Description

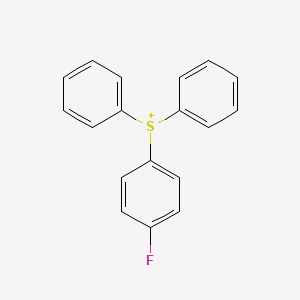

(4-Fluorophenyl)diphenylsulfonium is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and one 4-fluorophenyl group, typically paired with a trifluoromethanesulfonate (triflate) counterion . This compound is widely utilized in organic synthesis due to its electrophilic properties, particularly in reactions such as α-imidation of styrenes and cross-coupling processes . Its triflate anion enhances solubility in polar solvents, making it effective in facilitating regioselective transformations .

Propriétés

Formule moléculaire |

C18H14FS+ |

|---|---|

Poids moléculaire |

281.4 g/mol |

Nom IUPAC |

(4-fluorophenyl)-diphenylsulfanium |

InChI |

InChI=1S/C18H14FS/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H/q+1 |

Clé InChI |

JTOWCKDEJVXWAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)diphenylsulfonium typically involves the reaction of diphenylsulfonium salts with 4-fluorophenyl compounds. One common method includes the ion exchange between an ammonium salt and a 4-fluorophenylsulfonium salt . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorophenyl)diphenylsulfonium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Applications De Recherche Scientifique

(4-Fluorophenyl)diphenylsulfonium has a wide range of scientific research applications:

Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties

Biology: The compound’s ability to generate strong acids upon light exposure makes it useful in studying biological processes that involve pH changes

Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy

Industry: It is widely used in the production of photoresists for semiconductor manufacturing and other photolithographic applications

Mécanisme D'action

The mechanism of action of (4-Fluorophenyl)diphenylsulfonium involves the generation of strong acids upon exposure to lightThese protons then catalyze various chemical reactions, making the compound valuable in photolithography and other applications that require precise control of chemical processes .

Comparaison Avec Des Composés Similaires

Reactivity in Cross-Coupling Reactions

(4-Fluorophenyl)diphenylsulfonium demonstrates superior reactivity compared to structurally related onium salts. For instance, in Suzuki-Miyaura couplings, vinyl diphenylsulfonium salts exhibit higher reactivity than vinyl thianthrenium salts (e.g., vinyl thianthrenium tetrafluoroborate). Competition experiments revealed that sulfonium salts undergo faster transmetalation with organoboron reagents, attributed to the stronger electron-withdrawing effect of the diphenylsulfonium group .

Table 1: Reactivity Comparison in Suzuki Couplings

| Compound Type | Reaction Rate (Relative) | Key Feature |

|---|---|---|

| Vinyl diphenylsulfonium salts | High | Enhanced electrophilicity |

| Vinyl thianthrenium salts | Moderate | Lower leaving-group ability |

Application in Aziridine and α-Imidation Reactions

Diphenylsulfonium salts, including this compound, are pivotal in aziridine formation and α-imidation. For example, reactions with NH-type nucleophiles (e.g., imides) proceed smoothly in DMSO at room temperature, yielding α-imidostyrenes . In contrast, arylthianthrenium salts are less effective in these reactions due to their reduced stability under nucleophilic conditions .

Table 2: Performance in α-Imidation Reactions

| Substrate | Yield (%) | Conditions |

|---|---|---|

| [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium | 85–92 | DMSO, rt, 2–4 hours |

| Arylthianthrenium salts | <50 | Requires harsher conditions |

Structural and Crystallographic Comparisons

Crystallographic studies of structurally related compounds highlight the influence of substituents on molecular conformation. For example:

- 4-Fluorophenylsulfinyl benzofuran derivatives exhibit a near-perpendicular orientation (88.99° dihedral angle) of the 4-fluorophenyl group relative to the benzofuran plane .

- Isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazoles) show nearly identical crystal packing despite halogen substitution differences (Cl vs. F), with minor adjustments in bond lengths (~0.02–0.05 Å) .

Table 3: Crystallographic Data for Halogen-Substituted Analogues

Electronic Effects of Substituents

The electronic nature of substituents significantly impacts physicochemical properties. For example:

- 4-Fluorophenyl groups introduce moderate electron-withdrawing effects, enhancing stability in sulfonated polymers (e.g., sulfonated polyphenylsulfone membranes) .

- Chlorophenyl analogues (e.g., 4-chlorophenyl phenyl sulfone) exhibit stronger electron-withdrawing character, which improves thermal stability but reduces solubility in organic solvents .

Q & A

Basic Questions

Q. What are the established synthetic routes for (4-Fluorophenyl)diphenylsulfonium salts, and how can purity and structural fidelity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, where diphenylsulfide reacts with a fluorinated aryl halide (e.g., 4-fluorophenyl bromide) in the presence of a Lewis acid catalyst like AlCl₃ .

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural characterization using , , and NMR. For example, the NMR signal at ~-110 ppm confirms the presence of the 4-fluorophenyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what spectral markers should be prioritized?

- Key Techniques :

- NMR : NMR identifies fluorine environments, while NMR resolves aromatic proton splitting patterns (e.g., para-substitution on the fluorophenyl group).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M] at m/z 352.08 for CHFSS).

- XRD : Crystal structures (e.g., monoclinic P2/c space group) validate bond lengths and angles .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluorophenyl group influence the reactivity of diphenylsulfonium salts in photoredox catalysis or cross-coupling reactions?

- Mechanistic Insight : The fluorine atom increases electrophilicity at the sulfur center, enhancing its ability to act as a photooxidant in radical reactions. For example, under UV light, the sulfonium salt generates aryl radicals via single-electron transfer (SET), enabling C–H functionalization .

- Experimental Design : Compare reaction yields and kinetics with non-fluorinated analogs (e.g., diphenylsulfonium triflate) under identical photochemical conditions. Use cyclic voltammetry to quantify redox potentials .

Q. What strategies resolve contradictions in reported thermodynamic stability data for fluorinated sulfonium salts?

- Data Reconciliation :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures across multiple batches to assess batch-to-batch variability.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and identify metastable intermediates .

- Interlaboratory Studies : Standardize protocols (e.g., heating rates in DSC) to minimize methodological discrepancies .

Q. How can photochemical reactivity of this compound be optimized for light-mediated synthetic applications?

- Optimization Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.